molecular formula C5H7N3O2 B185806 2,4-Dimethoxy-1,3,5-triazine CAS No. 1898-72-2

2,4-Dimethoxy-1,3,5-triazine

Cat. No.: B185806
CAS No.: 1898-72-2
M. Wt: 141.13 g/mol
InChI Key: RIRBAVAYPRSMRH-UHFFFAOYSA-N
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Description

2,4-Dimethoxy-1,3,5-triazine is a heterocyclic organic compound that belongs to the triazine family. It is characterized by a triazine ring substituted with two methoxy groups at the 2 and 4 positions. This compound is known for its high reactivity and stability, making it a valuable reagent in various chemical processes, particularly in peptide coupling and other organic synthesis applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dimethoxy-1,3,5-triazine can be synthesized through several methods. One common approach involves the reaction of cyanuric chloride with methanol under basic conditions. The reaction proceeds via nucleophilic substitution, where the chlorine atoms are replaced by methoxy groups. Another method involves the use of 2-chloro-4,6-dimethoxy-1,3,5-triazine as an intermediate, which can be further reacted with various nucleophiles to yield the desired product .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and distillation, are common practices to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethoxy-1,3,5-triazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the nucleophile used. For example, reacting with an amine yields an amide, while reacting with an alcohol produces an ester .

Mechanism of Action

The mechanism of action of 2,4-dimethoxy-1,3,5-triazine involves the activation of carboxylic acids, forming reactive intermediates that facilitate nucleophilic attack by amines, alcohols, or other nucleophiles. This process is crucial in peptide coupling reactions, where the compound acts as a coupling agent to form peptide bonds . The molecular targets and pathways involved include the formation of active esters and subsequent nucleophilic substitution reactions .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its high reactivity and stability, making it an excellent reagent for peptide coupling and other organic synthesis applications. Its ability to form reactive intermediates and facilitate nucleophilic substitution reactions sets it apart from other triazine derivatives .

Properties

IUPAC Name

2,4-dimethoxy-1,3,5-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c1-9-4-6-3-7-5(8-4)10-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIRBAVAYPRSMRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=N1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00288124
Record name 2,4-dimethoxy-1,3,5-triazine
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Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1898-72-2
Record name 1898-72-2
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Record name 2,4-dimethoxy-1,3,5-triazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dimethoxy-1,3,5-triazine
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Q & A

Q1: What is known about the structure of 2,4-Dimethoxy-1,3,5-triazine and its derivatives?

A: Research reveals that this compound derivatives exhibit varied conformations. For instance, in 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)morpholine, the molecule adopts a butterfly conformation with respect to the two methoxy groups []. In contrast, in 3-(4,6-dimethoxy-1,3,5-triazin-2-yloxy)-2-methylphenol, the molecule assumes a propeller conformation with respect to the methoxy groups []. Interestingly, 4-(4,6-Dimethoxy-1,3,5-triazin-2-yloxy)phenyl phenyl ketone crystallizes with two independent molecules in the asymmetric unit, each adopting a distinct conformation []. This conformational flexibility may have implications for the compound's interactions and potential applications.

Q2: What computational studies have been conducted on this compound, and what insights have they provided?

A: Density Functional Theory (DFT) calculations using the 6-311++G(d,p) basis set were employed to study this compound (DMT) []. These calculations helped predict the most stable molecular structure, calculate structural parameters and vibrational wavenumbers, and simulate spectroscopic data, including FT-IR, FT-Raman, and UV-Vis spectra []. Further analysis of frontier molecular orbitals and molecular electrostatic potential surfaces suggested the bio-active nature of the molecule []. Additionally, molecular docking studies indicated that DMT could potentially inhibit protein kinase CK2, a key protein implicated in breast cancer development [].

Q3: Has this compound been used in any synthetic applications?

A: Yes, this compound derivatives have found use in organic synthesis. Specifically, they have been employed as key intermediates in nickel-catalyzed Suzuki-Miyaura coupling reactions []. Aryl groups can be selectively coupled to heteroaryl ethers by first converting the ether to the corresponding aryl this compound-6-yl ether []. This approach offers a valuable tool for constructing complex molecules with potential applications in various fields.

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